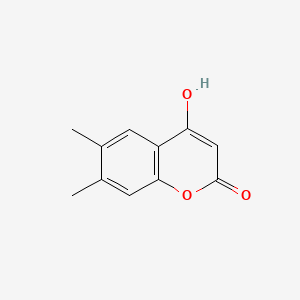

4-Hydroxy-6,7-dimethylcoumarin

描述

General Context of Coumarin (B35378) Scaffolds in Contemporary Chemical and Biological Research

Coumarins are a class of naturally occurring heterocyclic compounds that have garnered significant attention in medicinal chemistry. sciensage.infonih.govresearchgate.net Their core structure, a benzopyrone, serves as a versatile scaffold for the development of a wide array of biologically active molecules. sciensage.infofrontiersin.org Researchers have successfully synthesized numerous coumarin derivatives that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. sciensage.inforesearchgate.netekb.eg The ability of the coumarin framework to interact with various biological targets through mechanisms like hydrogen bonding, pi-stacking, and hydrophobic interactions contributes to its privileged status in drug discovery. frontiersin.org This has led to the development of several coumarin-based drugs approved for clinical use, such as the anticoagulant warfarin. frontiersin.org

Academic Significance of 4-Hydroxycoumarin (B602359) Derivatives in Scientific Investigation

Within the diverse family of coumarins, 4-hydroxycoumarin derivatives stand out for their unique chemical reactivity and biological relevance. sciepub.com The presence of the 4-hydroxy group imparts specific properties that make these compounds valuable as intermediates in organic synthesis and as pharmacologically active agents themselves. sciepub.comnih.gov Many 4-hydroxycoumarin derivatives are known for their potent anticoagulant effects, acting as vitamin K antagonists. nih.govscielo.br Beyond this well-established role, these derivatives have been investigated for a range of other biological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govscielo.br Their characteristic molecular architecture and the potential for structural modifications make them a subject of ongoing research interest. nih.gov

Overview of Current Research Trajectories for 4-Hydroxy-6,7-dimethylcoumarin (B1455747)

The specific derivative, this compound, has emerged as a compound of interest in various research fields. Its applications extend from its use as a fluorescent probe in biochemical assays to its role as an intermediate in the synthesis of more complex molecules. chemimpex.comchemimpex.com The fluorescent properties of this compound make it a valuable tool for visualizing and quantifying biological interactions in cellular processes and enzyme activity studies. chemimpex.com

Recent research has also explored its potential in other areas. For instance, studies have investigated its antifungal and anti-aflatoxigenic activities against Aspergillus flavus, a fungus that produces harmful mycotoxins. jksus.orgmdpi.com One study demonstrated that this compound displayed powerful inhibitory effects on the production of aflatoxins B1 and B2 at a concentration of 10 µg/mL. jksus.org Another study reported that it exhibited about 50% inhibition of fungal growth at a concentration of 100 μg/mL. mdpi.com Furthermore, its synthesis and the preparation of its derivatives are subjects of ongoing chemical research, aiming to create novel compounds with potentially enhanced biological activities. mdpi.comnih.govnih.gov For example, a new 4-hydroxycoumarin derivative was synthesized through an acetylation process of this compound. nih.gov

Table 1: Investigated Activities of this compound

| Research Area | Finding | Reference |

|---|---|---|

| Antifungal Activity | Exhibited approximately 50% inhibition of Aspergillus flavus growth at a concentration of 100 µg/mL. | mdpi.com |

| Anti-aflatoxigenic Activity | Showed potent inhibitory effects on the production of aflatoxins B1 and B2 at a concentration of 10 µg/mL. | jksus.org |

| Fluorescent Probe | Utilized as a fluorescent marker in biological imaging to visualize cellular processes. | chemimpex.com |

| Chemical Synthesis | Serves as a valuable intermediate in the synthesis of other chemical compounds. | chemimpex.com |

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-6,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHZQBMBPNZPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55004-77-8 | |

| Record name | 4-Hydroxy-6,7-dimethylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 4 Hydroxy 6,7 Dimethylcoumarin and Its Derivatives

Established Reaction Pathways for 4-Hydroxycoumarin (B602359) Derivatives

The foundational methods for synthesizing 4-hydroxycoumarin derivatives, such as the Pechmann and Knoevenagel condensations, have been refined over the years to enhance their efficacy and environmental friendliness.

Pechmann Condensation Enhancements and Catalytic Approaches

The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, traditionally involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.net For the synthesis of 4-hydroxycoumarin derivatives, including 4-Hydroxy-6,7-dimethylcoumarin (B1455747), various enhancements have been developed to improve yields and reaction conditions.

Modern approaches have focused on the use of heterogeneous solid acid catalysts, which offer advantages such as reusability, reduced environmental impact, and simpler work-up procedures. rsc.org Catalysts like Amberlyst-15, a sulfonic acid resin, have demonstrated high efficiency in the solvent-free synthesis of coumarin derivatives, offering excellent yields. researchgate.netcore.ac.uk For instance, the reaction of m-cresol (B1676322) with ethyl acetoacetate (B1235776) to produce 4,7-dimethylcoumarin (B83668) has been optimized using a TiO2–Pr–SO3H catalyst, achieving a 92% yield in 30 minutes at 100 °C under solvent-free conditions. academie-sciences.fr Other notable catalysts include nano-crystalline sulfated-zirconia and FeF3, which have been effectively used in microwave-assisted Pechmann reactions. iajps.comisroset.org

The choice of catalyst can significantly influence the reaction's efficiency. For example, in a study comparing various Lewis acids for the synthesis of 7-hydroxy-4-methyl coumarin, SnCl2·2H2O and AlCl3 were found to be the most effective under microwave irradiation. rasayanjournal.co.in The mechanism of the Pechmann condensation involves trans-esterification, intramolecular electrophilic aromatic substitution, and dehydration, with the acid catalyst playing a crucial role in activating the β-ketoester. rasayanjournal.co.in

| Catalyst | Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| TiO2–Pr–SO3H | m-Cresol and ethyl acetoacetate | 4,7-dimethylcoumarin | Solvent-free, 100 °C, 30 min | 92% | academie-sciences.fr |

| Amberlyst-15 | Phenols and β-ketoesters | Coumarin derivatives | Solvent-free | High | core.ac.uk |

| SnCl2·2H2O | Resorcinol and ethyl acetoacetate | 7-hydroxy-4-methyl coumarin | Microwave, solvent-free | 55.25% | rasayanjournal.co.in |

| FeF3 | Substituted phenols and methyl acetoacetate | Coumarin derivatives | Microwave-assisted | High | isroset.org |

Knoevenagel Condensation and Modern Adaptations

The Knoevenagel condensation provides an alternative route to coumarin synthesis, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. sigmaaldrich.com For the synthesis of 4-hydroxycoumarin derivatives, this reaction often utilizes a 2-hydroxy aromatic aldehyde and a β-ketoester in the presence of a basic catalyst like piperidine (B6355638) or pyridine. jmchemsci.com

Modern adaptations of the Knoevenagel condensation have focused on improving its green credentials by using more environmentally benign catalysts and reaction conditions. numberanalytics.com For instance, the use of water as a solvent has been explored, often leading to excellent efficiency and selectivity. taylorandfrancis.com The development of novel catalysts, including organocatalysts and metal-organic frameworks, has also enhanced the reaction's performance. numberanalytics.com In some protocols, the Knoevenagel condensation of 4-hydroxycoumarins with carbonyl compounds is used to synthesize dicoumarols. taylorandfrancis.com The total synthesis of the anticoagulant flocoumafen (B607463) utilizes a key Knoevenagel condensation step. mdpi.com

Emerging Synthetic Approaches for this compound Analogues

In recent years, several innovative techniques have been applied to the synthesis of coumarin derivatives, offering significant advantages over traditional methods, such as reduced reaction times, increased yields, and more environmentally friendly processes.

Ultrasound-Assisted Chemical Synthesis Protocols

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, a field known as sonochemistry. ijcce.ac.ir The application of ultrasound can significantly accelerate chemical reactions by generating localized high temperatures and pressures through a phenomenon called cavitation. ijcce.ac.ir This technique has been successfully applied to the synthesis of coumarin derivatives, often leading to higher yields in shorter reaction times compared to conventional methods. jocpr.comjocpr.comscispace.com

For example, the synthesis of nitro and bromo derivatives of 4-hydroxycoumarins has been achieved with high yields under ultrasound irradiation. jocpr.comjocpr.com One study reported the synthesis of 4-methyl-7-hydroxycoumarin with a 92% yield in just 65 minutes using this method. jocpr.com Ultrasound has also been employed in the Pechmann condensation, with catalysts like silica-bonded S-sulfonic acid, providing excellent yields under solvent-free conditions. researchgate.net A novel magnetic core-shell nanoparticle catalyst, Fe3O4@C@PrS-SO3H, has also been shown to be highly effective in the ultrasound-assisted synthesis of coumarin derivatives via Pechmann condensation. tandfonline.com

| Product | Reactants | Conditions | Yield | Time | Reference |

|---|---|---|---|---|---|

| 4-methyl-7-hydroxycoumarin | Not specified | Ultrasound irradiation | 92% | 65 mins | jocpr.com |

| 4-methyl-7,8-dihydroxycoumarin | Not specified | Ultrasound irradiation | 95% | 122 mins | jocpr.com |

| Nitro and bromo derivatives of 4-hydroxycoumarins | 4-hydroxycoumarins and nitrating/brominating agents | Ultrasound irradiation | High | Not specified | jocpr.comjocpr.com |

Microwave-Accelerated Reaction Methodologies

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.govnih.govresearchgate.net This method has been widely applied to the synthesis of coumarin derivatives, including those derived from 4-hydroxycoumarin. nih.govnih.govresearchgate.net

Electrochemical Synthesis Methods

While less commonly reported for this compound specifically, electrochemical methods represent an emerging and green approach for the synthesis of various organic compounds. These methods utilize electrical current to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. The application of electrochemical techniques to the synthesis of coumarin derivatives is an area of growing interest, offering a potentially cleaner and more efficient alternative to traditional synthetic routes.

Regioselective Synthesis and Functionalization Studies

The strategic modification of the 4-hydroxycoumarin scaffold is crucial for developing new derivatives with tailored properties. Regioselective reactions, which favor the transformation of one functional group over others, are of paramount importance in this endeavor. This section explores key regioselective strategies employed in the synthesis and functionalization of this compound and related structures.

Hydroxyl Group Acylation and Intramolecular Rearrangement Reactions

The acylation of the hydroxyl group at the C4 position of the coumarin core is a common strategy to introduce diverse functionalities. This reaction can be followed by intramolecular rearrangement, leading to the formation of C-acylated products.

The acylation of 4-hydroxycoumarins can be achieved using various acylating agents, such as long-chain acid chlorides in the presence of a base like piperidine. sciepub.com Studies on 4-hydroxycoumarin have shown that acylation with aliphatic acid anhydrides can lead to rearrangement products upon heating. nih.gov For instance, the initial O-acylation product can undergo a subsequent thermal rearrangement to yield C-acylated derivatives. nih.gov This type of acyl migration is exemplified by the Baker-Venkataraman rearrangement, a well-established method for the synthesis of 1,3-dicarbonyl compounds, which are key intermediates in the synthesis of various chromones and coumarins. uclan.ac.uk

In a study involving 4-hydroxycoumarin, acylation with acid anhydrides at approximately 150°C produced initial O-acylated compounds. nih.gov Subsequent heating to over 170°C in a sealed tube resulted in the rearrangement to C-acylated products. nih.gov It was noted that 4-acyloxycoumarins undergo rearrangement to a greater extent than their 7-acyloxy counterparts. nih.gov This difference in reactivity is attributed to the electronic effects and the proximity of the 4-acyloxy group to the non-aromatic double bond at positions 3 and 4. nih.gov

While specific studies on the acylation and rearrangement of this compound are not extensively detailed in the provided context, the general principles observed for 4-hydroxycoumarin are expected to apply. The methyl groups at positions 6 and 7 would likely influence the electronic nature of the aromatic ring and potentially affect the rate and yield of the rearrangement.

| Reactant | Acylating Agent | Conditions | Product Type | Ref |

| 4-hydroxycoumarin | Acid anhydride | ~150°C, then >170°C | C-acylated coumarin | nih.gov |

| 4-hydroxycoumarin | Long-chain acid chlorides | Piperidine | C-acylated coumarin | sciepub.com |

Ring-Opening Reactions with Activated Aziridines

The reaction of 4-hydroxycoumarins with activated aziridines represents a novel approach to introduce aminoethyl functionalities, leading to the synthesis of new derivatives with potential biological activities. mdpi.com The regioselectivity of the aziridine (B145994) ring-opening is a critical aspect of this transformation.

In a study utilizing 4-hydroxycoumarin, its anion was reacted with various N-acyl and N-sulfonyl activated aziridines. mdpi.comresearchgate.net This reaction, conducted in the presence of a base such as sodium methoxide (B1231860) or potassium carbonate, yielded two isomeric products resulting from either normal or abnormal ring-opening of the aziridine. mdpi.comresearchgate.net The major products were often the result of an "abnormal" regioselective ring-opening, where the coumarin anion attacks the aziridine at an unexpected position. nih.govmdpi.com The nature of the activating group on the aziridine nitrogen (e.g., benzoyl vs. sulfonyl) was found to influence the regioselectivity of the reaction. mdpi.com

For instance, the reaction of the 4-hydroxycoumarin anion with N-benzoylaziridines predominantly led to products formed via cleavage of the N-CH2 bond of the aziridine ring. researchgate.net This convenient method provides access to amidoethylated 4-hydroxycoumarins in yields ranging from 28% to 88%. mdpi.comresearchgate.net Although this specific reaction has not been reported for this compound, it presents a promising strategy for its functionalization. The electronic and steric effects of the dimethyl substitution on the coumarin ring would be an interesting variable to explore in this context.

| Coumarin Reactant | Aziridine Reactant | Base | Product Type | Yield | Ref |

| 4-hydroxycoumarin | N-benzoylaziridines | NaOCH3 or K2CO3 | Amidoethylated 4-hydroxycoumarins | 28-88% | mdpi.comresearchgate.net |

| 4-hydroxycoumarin | N-sulfonylaziridines | NaOCH3 or K2CO3 | Mixture of normal and abnormal ring-opened products | 28-88% | mdpi.com |

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly being integrated into the design and optimization of synthetic routes for coumarin derivatives to minimize environmental impact and enhance sustainability. srce.hrresearchgate.net This involves the use of environmentally benign solvents, catalysts, and energy sources.

Several green methodologies have been developed for the synthesis of coumarin derivatives, particularly biscoumarins, which are often prepared from 4-hydroxycoumarin. srce.hrresearchgate.nettandfonline.com These methods focus on reducing reaction times, using safer solvents, and employing reusable catalysts.

Ultrasound and microwave irradiation are two key green technologies that have been successfully applied to the synthesis of biscoumarins. srce.hrjmchemsci.com These energy sources can significantly accelerate reaction rates and improve yields compared to conventional heating methods. jmchemsci.com For example, the synthesis of biscoumarins from 4-hydroxycoumarin and various aldehydes has been efficiently catalyzed by molecular iodine in ethanol (B145695) under both ultrasound and microwave conditions, with ultrasound being reported as the more suitable method. srce.hr This approach offers high yields (80–94%) and short reaction times. srce.hr

The use of biodegradable and reusable catalysts is another cornerstone of green coumarin synthesis. researchgate.nettandfonline.com A variety of green catalysts have been explored, including:

Biocatalysts: Enzymes like porcine pancreas lipase (B570770) have been used for the synthesis of bis-4-hydroxycoumarins. researchgate.nettandfonline.com

Organocatalysts: Naturally derived and biodegradable catalysts such as phytic acid and caffeine (B1668208) have been employed. researchgate.nettandfonline.com

Nanocatalysts: Supported nanoparticles, for instance, L-tyrosine loaded nanoparticles and nano silica (B1680970) chloride, have shown high efficiency and reusability. researchgate.net

Solvent-free reaction conditions, often facilitated by techniques like ball-milling, represent a significant advancement in the green synthesis of coumarin derivatives. rsc.org A catalyst- and solvent-free, three-component reaction between 4-hydroxycoumarins, primary aromatic amines, and tert-butyl nitrite (B80452) under ball-milling has been developed for the synthesis of coumarin-hydrazones. rsc.org This method is characterized by high yields, very short reaction times (less than 6 minutes), and a simple work-up procedure without the need for chromatographic purification. rsc.org

These green synthetic strategies, while often demonstrated for the synthesis of biscoumarins and other derivatives, provide a valuable framework for the development of sustainable and efficient routes to this compound and its derivatives.

| Green Chemistry Approach | Key Features | Example Application | Ref |

| Ultrasound-assisted synthesis | Shorter reaction times, high yields, milder conditions | Synthesis of biscoumarins using molecular iodine as a catalyst | srce.hr |

| Microwave-assisted synthesis | Rapid heating, reduced reaction times | Synthesis of 4,7-dimethylcoumarin | jmchemsci.com |

| Biocatalysis | Use of enzymes, biodegradable | Synthesis of bis-4-hydroxycoumarins using porcine pancreas lipase | researchgate.nettandfonline.com |

| Nanocatalysis | High efficiency, reusability | Synthesis of bis(4-hydroxycoumarin)methanes using nano silica chloride | researchgate.net |

| Solvent-free synthesis (Ball-milling) | Avoids hazardous solvents, simple work-up | Synthesis of coumarin-hydrazones | rsc.org |

Structural Characterization and Advanced Spectroscopic Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation

Detailed experimental data for the proton NMR spectrum of 4-Hydroxy-6,7-dimethylcoumarin (B1455747), including specific chemical shifts (δ), multiplicities, and coupling constants (J), are not specified in the available scientific literature.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|

Comprehensive, experimentally validated ¹³C NMR spectral data for this compound is not reported in the surveyed literature.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-resolution mass spectrometry is crucial for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. For this compound (C₁₁H₁₀O₃), the computed monoisotopic mass is 190.062994177 Da. nih.gov

Analysis using tandem mass spectrometry (MS-MS) provides insight into the molecule's fragmentation patterns, which aids in its structural confirmation. In positive ion mode, the protonated molecule [M+H]⁺ is observed with a precursor mass-to-charge ratio (m/z) of 191.0703. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ shows a precursor m/z of 189.0557. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₃ | nih.gov |

| Computed Monoisotopic Mass | 190.062994177 Da | nih.gov |

| Precursor m/z [M+H]⁺ | 191.0703 | nih.gov |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state. A study of a coumarin (B35378) derivative with the molecular formula C₁₁H₁₀O₃ reveals critical structural features applicable to this compound. iucr.org The crystal system is reported as Triclinic with the space group P-1. iucr.org

The crystal packing of this molecule is influenced by hydrogen bonding. The analysis reveals the presence of intermolecular C—H···O hydrogen bonds. iucr.org These interactions are significant as they link adjacent molecules into one-dimensional chains that propagate along the google.com crystallographic direction. iucr.org Specifically, a hydrogen bond is identified between the hydrogen atom on C8 and the carbonyl oxygen (O2) of a neighboring molecule. iucr.org Detailed analysis of intramolecular hydrogen bonding, particularly involving the 4-hydroxy group, is not explicitly detailed in this crystallographic report.

The fused 2H-chromen-2-one ring system is a defining feature of the coumarin scaffold. X-ray diffraction analysis demonstrates that the entire C₁₁H₁₀O₃ molecule is nearly planar. iucr.org The deviation from an ideal plane is minimal, with a reported maximum deviation of 0.116 (3) Å from the least-squares plane defined by all non-hydrogen atoms. iucr.org This high degree of planarity is a characteristic feature of the chromene ring system in this compound. iucr.org

Table 4: Crystallographic Data for this compound (C₁₁H₁₀O₃)

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₃ | iucr.org |

| Crystal System | Triclinic | iucr.org |

| Space Group | P-1 | iucr.org |

| Key Intermolecular Interaction | C—H···O Hydrogen Bonds | iucr.org |

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique utilized to identify the functional groups present within a molecular structure. biomedscidirect.com This method is predicated on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at these frequencies, resulting in the excitation of bonds to higher vibrational states. biomedscidirect.com An FTIR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint." biomedscidirect.com For the compound this compound, FTIR analysis is instrumental in confirming the presence of its key structural features, including the hydroxyl, carbonyl, and methyl groups, as well as the aromatic coumarin core.

Detailed research findings from spectroscopic analyses of coumarin derivatives provide a clear understanding of the expected vibrational frequencies for this compound. The analysis of related compounds confirms the characteristic absorption bands that define its structure.

The most prominent and identifiable peaks in the FTIR spectrum of a 4-hydroxycoumarin (B602359) derivative are the hydroxyl (O-H) and the lactone carbonyl (C=O) stretching vibrations. The O-H group typically appears as a broad absorption band in the region of 3500-3200 cm⁻¹, with the broadening being a direct consequence of intermolecular hydrogen bonding. researchgate.net For instance, in a closely related compound, 3-acetyl-4-hydroxy-6,7-dimethylcoumarin, the O-H stretch was observed at 3419 cm⁻¹. mdpi.com

The carbonyl group of the α,β-unsaturated lactone ring gives rise to a strong, sharp absorption band. In various coumarin derivatives, this peak is consistently found in the 1740-1705 cm⁻¹ range. researchgate.netmdpi.com Specifically for 3-acetyl-4-hydroxy-6,7-dimethylcoumarin, a C=O absorption was identified at 1723 cm⁻¹. mdpi.com

Stretching vibrations corresponding to the carbon-carbon double bonds (C=C) within the aromatic and pyrone rings are expected in the 1650-1450 cm⁻¹ region. mdpi.comrjptonline.org A peak at 1631 cm⁻¹ has been assigned to this vibration in a similar coumarin structure. mdpi.com Furthermore, the spectrum will feature bands for both aromatic and aliphatic carbon-hydrogen (C-H) stretching. Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the two methyl groups are found just below 3000 cm⁻¹. mdpi.comrjptonline.org

Finally, the carbon-oxygen (C-O) single bond stretches provide further structural confirmation. The C-O stretch of the aryl-ether linkage within the lactone ring and the C-O stretch of the phenolic hydroxyl group are anticipated in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹. rjptonline.org

The following table summarizes the principal infrared absorption bands and their corresponding functional group assignments based on data from related coumarin compounds.

| Wavenumber (cm⁻¹) | Functional Group Assignment (Vibrational Mode) | Reference(s) |

| ~3419 (Broad) | O-H stretching (hydroxyl group) | mdpi.com |

| ~3100-3000 | C-H stretching (aromatic) | mdpi.comrjptonline.org |

| < 3000 | C-H stretching (aliphatic, -CH₃) | rjptonline.org |

| ~1723 | C=O stretching (α,β-unsaturated lactone) | researchgate.netmdpi.com |

| ~1631 | C=C stretching (aromatic and pyrone ring) | mdpi.comrjptonline.org |

| ~1270 | C-O stretching (aryl ether in lactone) | rjptonline.org |

| ~1100 | C-O stretching (phenolic hydroxyl) | rjptonline.org |

Biological Activity Profiles and Pharmacological Investigations of 4 Hydroxy 6,7 Dimethylcoumarin and Its Analogues

Antimicrobial Research Efficacy

Derivatives of 4-hydroxycoumarin (B602359) have demonstrated a range of antibacterial activities. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, newly synthesized derivatives of 4-hydroxycoumarin have exhibited inhibitory effects on Gram-positive bacteria such as Bacillus and Staphylococcus species. nih.gov However, the same compounds did not show any antimicrobial activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. nih.gov

In another study, a series of novel 4-hydroxycoumarin derivatives were evaluated for their antibacterial potential against Staphylococcus aureus (Gram-positive) and Salmonella typhimurium (Gram-negative). scielo.brresearchgate.net Certain compounds in this series showed favorable activity against Staphylococcus aureus, with zones of inhibition recorded at 26.5± 0.84 mm, 26.0 ± 0.56 mm, and 26.0 ± 0.26 mm for three different derivatives. scielo.brresearchgate.net Conversely, other compounds from the same series were more active against Salmonella typhimurium, exhibiting zones of inhibition of 19.5 ± 0.59 mm and 19.5 ± 0.32 mm. scielo.brresearchgate.net

Further research into 4-aminocoumarin (B1268506) derivatives, synthesized from 4-hydroxycoumarin, also revealed significant inhibitory potential against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains. orientjchem.org The antibacterial activity of coumarin (B35378) derivatives is often attributed to their ability to damage cell membranes. mdpi.com

| Compound/Derivative | Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|---|

| 4-Hydroxycoumarin Derivative 1 | Staphylococcus aureus (Gram-positive) | 26.5 ± 0.84 |

| 4-Hydroxycoumarin Derivative 2 | Staphylococcus aureus (Gram-positive) | 26.0 ± 0.56 |

| 4-Hydroxycoumarin Derivative 3 | Staphylococcus aureus (Gram-positive) | 26.0 ± 0.26 |

| 4-Hydroxycoumarin Derivative 4 | Salmonella typhimurium (Gram-negative) | 19.5 ± 0.59 |

| 4-Hydroxycoumarin Derivative 5 | Salmonella typhimurium (Gram-negative) | 19.5 ± 0.32 |

4-Hydroxy-6,7-dimethylcoumarin (B1455747) has been specifically investigated for its antifungal and antiaflatoxigenic properties. Research has shown that this compound can inhibit the growth of the fungus Aspergillus flavus, a common producer of aflatoxins. nih.govjksus.orgjksus.org At a concentration of 100 µg/mL, this compound exhibited approximately 50% inhibition of A. flavus growth. nih.govjksus.org

Furthermore, this compound has demonstrated powerful inhibitory effects on the production of aflatoxins B1 (AFB1) and B2 (AFB2) at a concentration of 10 µg/mL. jksus.orgjksus.org This suggests a potential role for this compound in mitigating aflatoxin contamination. Another structurally related compound, 4-hydroxy-7-methoxy-3-phenylcoumarin, also showed about 50% inhibition of fungal growth at 100 µg/mL and almost complete inhibition of aflatoxin production at a lower concentration of 10 µg/mL. nih.gov

The antifungal activity of coumarin derivatives is a subject of ongoing research, with various analogues being synthesized and tested against different fungal species. nih.govnih.govmdpi.com For example, the introduction of thiosemicarbazide (B42300) and thiazolidinone moieties to a 7-hydroxy-4-methylcoumarin structure has been shown to enhance its antifungal properties against foodborne mycotoxigenic fungi. nih.gov

| Compound | Target | Concentration | Inhibitory Effect |

|---|---|---|---|

| This compound | Aspergillus flavus growth | 100 µg/mL | ~50% inhibition |

| This compound | Aflatoxin B1 and B2 production | 10 µg/mL | Powerful inhibition |

| 4-Hydroxy-7-methoxy-3-phenylcoumarin | Aspergillus flavus growth | 100 µg/mL | ~50% inhibition |

| 4-Hydroxy-7-methoxy-3-phenylcoumarin | Aflatoxin production | 10 µg/mL | Almost complete inhibition |

Antioxidant Potential and Oxidative Stress Mitigation Studies

The phenolic structure of coumarins, including 4-hydroxycoumarin derivatives, contributes to their potential to modulate the balance between free radicals and antioxidant species within biological systems. scholaris.ca These compounds can inhibit the formation of reactive oxygen species (ROS) such as hydroxyl radicals and hydrogen peroxide, thereby attenuating oxidative stress. rsdjournal.org

The antioxidant activity of 4-hydroxycoumarin derivatives has been evaluated through various in vitro assays, including DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. scholaris.ca Studies have shown that substitutions on the coumarin ring can significantly influence antioxidant capacity. For example, substitutions at the C6 position appear to enhance scavenging potential. scholaris.ca In one study, a 4-hydroxy-6-methoxy-2H-chromen-2-one derivative exhibited an IC50 value of 0.05 mM in the DPPH assay, outperforming the standard antioxidant butylated hydroxytoluene (BHT) (IC50=0.58 mM). scholaris.ca

Research on 4-methyl-7,8-dihydroxycoumarin has demonstrated its significant antioxidant strength. This compound was found to decrease ROS production generated by doxorubicin (B1662922) treatment in human breast adenocarcinoma MCF7 cells without affecting the cytotoxicity of the anticancer drug.

| Compound | Assay | IC50 Value | Reference Standard (IC50) |

|---|---|---|---|

| 4-Hydroxy-6-methoxy-2H-chromen-2-one | DPPH• scavenging | 0.05 mM | BHT (0.58 mM) |

| 4-Hydroxycoumarin | DPPH• scavenging | Best performance at 500 µg/mL (50% reduction) | BHT |

Anticoagulant Mechanisms and Vitamin K Antagonist Research

The 4-hydroxycoumarin scaffold is the basis for a major class of oral anticoagulant drugs. nih.govwikipedia.org These compounds function as vitamin K antagonists (VKAs). nih.govwikipedia.org Their primary mechanism of action is the inhibition of the enzyme vitamin K epoxide reductase (VKOR). nih.govwikipedia.orgnih.gov

VKOR is crucial for the recycling of vitamin K in the body. Vitamin K is an essential cofactor for the enzyme γ-glutamylcarboxylase, which is responsible for the post-translational modification of several blood clotting factors (Factors II, VII, IX, and X). nih.govtaylorandfrancis.com This modification, known as γ-carboxylation, is necessary for these clotting factors to become biologically active and participate in the coagulation cascade.

By inhibiting VKOR, 4-hydroxycoumarin derivatives deplete the active, reduced form of vitamin K. wikipedia.org This leads to the production of under-carboxylated and inactive clotting factors, thereby reducing the blood's ability to clot. taylorandfrancis.com It is important to note that these compounds are not direct pharmacological antagonists of vitamin K itself, but rather interfere with its metabolic cycle. wikipedia.org The anticoagulant effect of these derivatives is a key area of pharmacological research, with ongoing efforts to synthesize new compounds with improved therapeutic profiles. nih.govmabjournal.com

Antineoplastic and Antiproliferative Activity Assessment

Various natural and synthetic coumarin derivatives have been investigated for their cytotoxic and antiproliferative activities against different cancer cell lines. researchgate.net The antiproliferative effects of these compounds appear to be dependent on their specific chemical structures, including the nature and position of functional groups. tudublin.ie

For example, a study on new coumarin-based benzopyranone derivatives demonstrated significant inhibitory activities against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines. nih.gov Two compounds from this series were identified as the most potent, with their antiproliferative activity against the MCF-7 cell line being comparable to that of established drugs like tamoxifen (B1202) and raloxifene. nih.gov The cytotoxic effects were evaluated using the MTT assay at concentrations ranging from 0-100 μM over 24, 48, and 72 hours of drug exposure. nih.gov

In another study, 3-formyl-4-hydroxycoumarin-derived enamines were synthesized and evaluated for their anti-tumor activities. One particular compound from this series exhibited strong cytotoxic activity with an IC50 value of 1.12 ± 0.02 µg/mL, which was more potent than the standard drug vinblastine. nih.gov The active metabolite of coumarin, 7-hydroxycoumarin, has been shown to have a cytostatic effect on several human cancer cell lines, including HL-60 (leukemia), MCF-7 (breast), A549 (lung), and ACHN (kidney). nih.gov

| Compound/Derivative | Human Tumor Cell Line | Activity Metric | Observed Effect |

|---|---|---|---|

| Coumarin-based benzopyranone derivative 1 | A549 (Lung), MCF-7 (Breast) | Inhibition | Significant inhibitory activity |

| Coumarin-based benzopyranone derivative 2 | MCF-7 (Breast) | Antiproliferative Activity | Comparable to tamoxifen and raloxifene |

| 3-Formyl-4-hydroxycoumarin-derived enamine | Not specified | IC50 | 1.12 ± 0.02 µg/mL |

| 7-Hydroxycoumarin | HL-60, MCF-7, A549, ACHN | Cytostatic Effect | Observed |

Enzyme Inhibitory Action Studies

The 4-hydroxycoumarin scaffold is a well-established pharmacophore responsible for the anticoagulant activity of a major class of therapeutic agents. These compounds exert their effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). nih.govmdpi.com VKOR is a critical component of the vitamin K cycle, responsible for regenerating vitamin K hydroquinone, a necessary cofactor for the γ-carboxylation of several blood coagulation factors. nih.gov

The inhibitory mechanism of 4-hydroxycoumarin derivatives, such as the widely known anticoagulant Warfarin, involves blocking the reduction of vitamin K epoxide to vitamin K. northwestern.edu Structural studies have revealed that the 4-hydroxyl group of the coumarin ring is essential for this activity. It forms a crucial hydrogen bond with the amino acid residue Tyrosine-139 (Tyr139) within the active site of the VKOR enzyme. nih.gov The inhibition of this dithiothreitol-dependent reductase activity disrupts the vitamin K cycle, leading to the production of under-carboxylated and thus inactive coagulation factors. northwestern.edudrugbank.com While specific kinetic data for this compound is not detailed, as a member of the 4-hydroxycoumarin class, it is presumed to share this fundamental mechanism of VKOR inhibition. nih.govnih.gov

Analogues of this compound have been investigated as inhibitors of enzymes relevant to neurodegenerative diseases, particularly acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov These enzymes play significant roles in neurotransmitter metabolism, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. nih.govnih.gov

Research has identified dual-target inhibitors among coumarin derivatives. nih.govnih.gov Specifically, derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) and 4,7-dimethyl-5-hydroxycoumarin have demonstrated potent inhibitory activities. Structure-activity relationship (SAR) studies indicate that substitutions on the coumarin ring significantly influence both the potency and selectivity of inhibition. For instance, a phenyl group at the C-3 position of the coumarin scaffold has been shown to enhance MAO-B inhibition. scienceopen.comscienceopen.com

The following table summarizes the inhibitory activities of selected coumarin analogues against human acetylcholinesterase (hAChE), monoamine oxidase A (hMAO-A), and monoamine oxidase B (hMAO-B).

| Compound Series | Target Enzyme | IC₅₀ (µM) |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hAChE | 1.52 - 4.95 nih.govnih.gov |

| hMAO-A | 6.97 - 7.65 nih.govnih.gov | |

| 4,7-dimethyl-5-hydroxycoumarin derivatives | hMAO-B | 1.88 - 4.76 nih.govnih.gov |

This table presents the range of half-maximal inhibitory concentrations (IC₅₀) for different series of coumarin derivatives.

These findings underscore the potential of the coumarin scaffold as a template for designing multi-target ligands for complex neurological disorders. nih.govnih.gov

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

Derivatives of dimethylcoumarin have been extensively studied for their interaction with serotonin (B10506) receptors, which are important targets in the central nervous system (CNS). nih.gov A number of analogues have demonstrated high binding affinity for both 5-HT₁ₐ and 5-HT₂ₐ receptors. mdpi.comresearchgate.net

Specifically, derivatives of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin and 8-acetyl-7-hydroxy-4-methylcoumarin have yielded compounds with nanomolar and even sub-nanomolar affinities. researchgate.netnih.gov For example, certain ortho-substituted arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin were identified as potent 5-HT₁ₐ receptor antagonists. nih.gov Similarly, derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin exhibited excellent activity for 5-HT₁ₐ receptors, with Kᵢ values comparable to the reference agonist 8-OH-DPAT. mdpi.comsemanticscholar.org

The table below presents the binding affinities (Kᵢ values) of several representative coumarin analogues for serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.

| Compound Class | Specific Derivative | Receptor | Kᵢ (nM) |

| 6-Acetyl-5-hydroxy-4,7-dimethylcoumarin | Derivative 7 | 5-HT₁ₐ | 1.0 researchgate.net |

| Derivative 16 | 5-HT₁ₐ | 1.0 researchgate.net | |

| Derivative 16 | 5-HT₂ₐ | 8.0 researchgate.net | |

| 8-acetyl-7-hydroxy-4-methylcoumarin | Derivative 6a | 5-HT₁ₐ | 0.5 nih.gov |

| Derivative 10a | 5-HT₁ₐ | 0.6 nih.gov | |

| 6-acetyl-7-hydroxy-4-methylcoumarin | Derivative 7 | 5-HT₁ₐ | 0.57 mdpi.com |

| 4,7-dimethyl-2H-chromen-2-one | Derivative 5 | 5-HT₁ₐ | 90 mdpi.comscientifiq.ai |

This table showcases the high affinity and potential selectivity of various coumarin derivatives for serotonin receptors.

These studies highlight the tunability of the coumarin scaffold for achieving high affinity and functional selectivity at key serotonin receptors involved in mood and cognition.

The affinity of coumarin derivatives for the dopamine (B1211576) D₂ receptor has also been a subject of investigation, given the receptor's role in various neurological and psychiatric conditions. researchgate.net However, the findings for analogues closely related to this compound have been mixed.

In a study evaluating a series of sixteen new 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives, none of the tested compounds demonstrated high affinity for the D₂ receptor. researchgate.net This suggests that this particular substitution pattern on the coumarin ring may not be favorable for D₂ receptor binding.

In contrast, other coumarin analogues have shown significant D₂ receptor affinity. A notable example is Ensaculin (7-methoxy-6-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy}-3,4-dimethylcoumarin), which exhibits high affinity for dopaminergic D₂ and D₃ receptors, in addition to its activity at serotonin receptors. mdpi.comnih.gov This indicates that specific structural modifications, particularly the nature and position of substituents, are critical for achieving potent interactions with the D₂ receptor.

Investigation of Other Reported Biological Effects (e.g., Anti-inflammatory, Antiviral)

Coumarin derivatives, including 4-hydroxycoumarins, are recognized for a wide array of pharmacological activities. researchgate.netmdpi.com Beyond their well-known applications, research has increasingly focused on other potential therapeutic benefits, particularly their anti-inflammatory and antiviral properties. researcher.life These investigations have revealed that the coumarin scaffold is a versatile platform for developing agents that can modulate inflammatory pathways and inhibit viral replication. researchgate.netnih.gov

Anti-inflammatory Effects

The anti-inflammatory potential of 4-hydroxycoumarin and its analogues has been demonstrated through various in vitro and in vivo studies. These compounds can influence key inflammatory mediators and pathways. Natural coumarins, for instance, can reduce tissue edema and inhibit the biosynthesis of prostaglandins, which are crucial mediators of inflammation. researcher.life

One notable analogue, 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC), has been shown to significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells without causing cytotoxicity. nih.govresearchgate.net Further investigation revealed that 4H-7MTC strongly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism for these effects involves the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govresearchgate.net Additionally, 4H-7MTC was found to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net

Studies on other 4-methyl-7-substituted coumarin derivatives have also provided insights into their structure-activity relationships. mdpi.com Research indicates that the presence of electron-donating groups and nitrogen-rich fragments on the coumarin structure tends to enhance anti-inflammatory effects. mdpi.com For example, among a series of 4-methyl-7-alkynyl coumarin derivatives, compounds featuring hydroxyl (-OH) and amino (-NH2) groups were identified as potent anti-inflammatory agents. mdpi.com

Table 1: Anti-inflammatory Activity of 4-Hydroxycoumarin Analogues

| Compound/Derivative | Model/Target | Observed Effect |

|---|---|---|

| Coumarin & 7-hydroxy-derivative | Prostaglandin Biosynthesis | Inhibition of prostaglandin synthesis. researcher.life |

| Esculetin, Fraxetin, Daphnetin | Lipoxygenase & Cyclooxygenase | Inhibition of enzyme systems and neutrophil-dependent superoxide (B77818) generation. researcher.life |

| 4-Hydroxy-7-methoxycoumarin (4H-7MTC) | LPS-stimulated RAW264.7 macrophages | Reduced production of NO, PGE2, TNF-α, IL-1β, and IL-6; Decreased expression of iNOS and COX-2. nih.govresearchgate.net |

Antiviral Activity

The coumarin nucleus is a key pharmacophore in the development of antiviral agents. nih.gov Derivatives of 4-hydroxycoumarin have been investigated for their ability to inhibit various viruses, including human immunodeficiency virus (HIV), herpes viruses, and coronaviruses. nih.govresearchgate.netresearchgate.net

In the context of HIV, 4-hydroxycoumarin derivatives have been identified as a unique class of HIV protease inhibitors. nih.gov Structure-activity relationship studies have shown that the 4-hydroxyl group is crucial for interacting with the Asp25/Asp25′ residues of the HIV-1 protease. nih.gov Distant substitutions, such as at the 7-position, were found to be more favorable for anti-HIV activity than substitutions closer to the 4-hydroxyl group. nih.gov

Furthermore, certain bis-(4-hydroxycoumarin) derivatives have demonstrated inhibitory activity against several herpes viruses. The 4-bromobenzylidene derivative of bis-(4-hydroxycoumarin), for example, was active against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and vaccinia virus. researchgate.net Other derivatives in this class were effective against feline herpes virus. researchgate.net

More recently, the antiviral potential of coumarin analogues has been explored against coronaviruses. researchgate.net In silico studies involving molecular docking have identified novel coumarin analogues as having the potential to interact with the SARS-CoV-2 spike protein. researchgate.net Docking studies have also been used to investigate the potential of a wide range of natural coumarins against key SARS-CoV-2 targets, including the main protease (Mpro) and the spike protein's receptor-binding domain. scienceopen.com In another study, a coumarin derivative known as C7 was found to exert antiviral effects against the White spot syndrome virus (WSSV) in shrimp by inhibiting phosphatidylcholine synthesis and activating the innate immune response. nih.gov

Table 2: Antiviral Activity of 4-Hydroxycoumarin and its Analogues

| Compound/Derivative | Virus Target | Observed Effect/Mechanism |

|---|---|---|

| 4-Hydroxycoumarin Derivatives | Human Immunodeficiency Virus-1 (HIV-1) Protease | Inhibition of the protease enzyme. nih.gov |

| 4-Bromobenzylidene bis-(4-hydroxycoumarin) | Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Vaccinia Virus | Inhibitory activity against viral replication. researchgate.net |

| Novel Coumarin Analogues | Coronaviruses (in silico) | Potential interaction with SARS-CoV-2 spike protein. researchgate.net |

| Natural Coumarins | SARS-CoV-2 targets (in silico) | Potential binding to Mpro and spike protein. scienceopen.com |

Structure Activity Relationship Sar Studies and Mechanistic Insights

Correlating Specific Substituent Effects with Observed Biological Potency

There is no published research that systematically modifies the 4-Hydroxy-6,7-dimethylcoumarin (B1455747) scaffold to correlate substituent effects with biological potency. The existing literature on coumarin (B35378) SAR focuses on other derivatives, such as those substituted at the 3-position or with different patterns on the benzene (B151609) ring. mdpi.commdpi.com Without experimental data on a series of analogues of this compound, no data tables or detailed findings can be presented.

Elucidation of Molecular Interaction Mechanisms in Biological Systems

Specific studies elucidating the molecular interaction mechanisms of this compound with biological targets (e.g., enzymes, receptors) are absent from the scientific literature. While molecular docking and other computational methods are used to study the binding modes of other coumarins, this particular compound has not been the subject of such investigations. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

No QSAR models have been developed specifically for this compound or a closely related series of compounds. QSAR studies on coumarins have been performed on other classes, for example, on 7-hydroxycoumarins with different substituents at the 3- and 4-positions, to predict their activity against various targets. longdom.org The unique substitution pattern of this compound means that existing models for other coumarins cannot be reliably applied.

Rational Drug Design and Medicinal Chemistry Initiatives

Design and Synthesis of Novel 4-Hydroxy-6,7-dimethylcoumarin (B1455747) Hybrid Derivatives

The core structure of 4-hydroxycoumarin (B602359) serves as a privileged scaffold in medicinal chemistry, prompting extensive research into the synthesis of its derivatives. The design of novel hybrid molecules based on the this compound framework involves chemically linking this core to other pharmacologically active moieties to create a single molecular entity with potentially enhanced or synergistic biological activities.

A common synthetic starting point involves the acylation of 4-hydroxycoumarin. For instance, 3-acetyl-4-hydroxy-6,7-dimethylcoumarin can be synthesized from the corresponding 4-hydroxycoumarin. nih.gov A general method for this transformation is the reaction of a 4-hydroxycoumarin with an acid anhydride, followed by a rearrangement reaction upon heating. nih.gov The methyl groups at the 6 and 7 positions have been noted to produce greater yields in such reactions. nih.gov

Further derivatization strategies include:

Ring-Opening Reactions: 4-hydroxycoumarin derivatives can react with activated aziridines in the presence of a base like sodium methoxide (B1231860) (NaOCH₃) or potassium carbonate (K₂CO₃). nih.gov This nucleophilic attack by the coumarin (B35378) anion on the aziridine (B145994) ring leads to the formation of amidoethylated products. nih.gov

Multicomponent Reactions: An efficient method for creating complex derivatives involves a ternary-catalytic multicomponent reaction. This approach uses a combination of catalysts, such as a palladium complex, an amine, and a Brønsted acid, to assemble substituted 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters. rsc.org

Condensation Reactions: New derivatives can be prepared through condensation reactions. For example, 3-acetyl-4-hydroxycoumarin can be coupled with aminophenols to yield new compounds. nih.gov Similarly, 8-Formyl-4-Methyl-7-Hydroxy Coumarin derivatives have been synthesized and subsequently treated with N,N-disubstituted cyanoacetamides to generate a series of novel molecules. koreascience.kr

Synthesis from Starting Materials: A foundational approach to creating 4-hydroxycoumarin derivatives involves starting with simpler chemical building blocks. For example, some new cyclic compounds based on 4-hydroxycoumarin have been successfully synthesized by first reacting 4-hydroxycoumarin with methyl bromoacetate. nih.govbohrium.com The resulting intermediate, methyl 2-(coumarin-4-yloxy)acetate, is then used to build more complex structures. nih.govbohrium.com

These synthetic strategies allow for the creation of diverse libraries of hybrid molecules, where the this compound core is appended with various functional groups and heterocyclic systems to explore new therapeutic possibilities.

Table 1: Examples of Synthetic Strategies for 4-Hydroxycoumarin Derivatives

| Starting Material/Core | Reagents/Reaction Type | Resulting Derivative Class | Reference |

| 4-Hydroxycoumarin | Acid Anhydride / Heat | 3-Acyl-4-hydroxycoumarins | nih.gov |

| 4-Hydroxycoumarin | Activated Aziridines / Base | Amidoethylated 4-hydroxycoumarins | nih.gov |

| 4-Hydroxycoumarin | Methyl Bromoacetate / K₂CO₃ | Methyl 2-(coumarin-4-yloxy)acetate | nih.govbohrium.com |

| 3-Acetyl-4-hydroxycoumarin | Aminophenols | (E)-3-(1-((hydroxyphenyl)amino)ethylidene)chroman-2,4-dione derivatives | nih.gov |

| 4-Hydroxycoumarin, Aldehydes, Amines | Palladium / Amine / Brønsted Acid Catalysis | Substituted derivatives with quaternary and tertiary stereocenters | rsc.org |

Development of Multi-Target Directed Ligands (MTDLs)

The multifactorial nature of complex pathologies, such as Alzheimer's disease (AD), has driven a shift from the "one-drug, one-target" paradigm to the development of Multi-Target Directed Ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, offering the potential for more effective therapeutic intervention. nih.govresearchgate.net The coumarin scaffold, including derivatives of this compound, has proven to be an excellent platform for designing such MTDLs due to its inherent biological activities and synthetic versatility. nih.gov

In the context of Alzheimer's disease, research has focused on creating coumarin-based MTDLs that can modulate key pathological pathways, including:

Cholinesterase Inhibition: Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary targets for symptomatic treatment of AD. researchgate.net

Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B can affect neurotransmitter levels and reduce oxidative stress. nih.gov

Amyloid-β (Aβ) Aggregation Inhibition: Preventing the formation of Aβ plaques is a central goal in developing disease-modifying therapies. nih.gov

Medicinal chemistry efforts have led to the design of novel coumarin hybrids. For example, two series of derivatives, 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) and 4,7-dimethyl-5-hydroxycoumarin, have emerged as potent MTDLs, showing inhibitory activity against human AChE (hAChE), MAO-A, and MAO-B. nih.gov Another strategy involves creating conjugates of coumarin and lipoic acid, which have demonstrated not only anticholinesterase activity but also the ability to inhibit Aβ aggregation and reduce oxidative stress. nih.gov Furthermore, molecular hybridization has been used to combine the pharmacophores of coumarin with other known active agents like tacrine, donepezil, and piperazine (B1678402) to generate potent MTDLs. nih.govresearchgate.net

Table 2: Examples of this compound Analogues as MTDLs for Neurodegenerative Diseases

| Derivative Class | Targeted Biological Molecules | Reported Activity (IC₅₀) | Reference |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hAChE, hMAO-A | 1.52–4.95 µM (hAChE), 6.97–7.65 µM (hMAO-A) | nih.gov |

| 4,7-dimethyl-5-hydroxycoumarin derivatives | hMAO-B | 1.88–4.76 µM | nih.gov |

| 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives | 5-HT1A Receptor | 1.0–6.0 nM | researchgate.net |

| Coumarin-lipoic acid conjugates | AChE, Aβ-aggregation | Potent AChE inhibition and good Aβ-aggregation inhibition | nih.gov |

Optimization Strategies for Bioactive Lead Compounds

Once a "lead compound"—a molecule showing promising biological activity—is identified from initial screening, it undergoes a process of chemical optimization to improve its drug-like properties. numberanalytics.com The goal is to enhance efficacy and selectivity while improving pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). nih.gov For lead compounds based on the this compound scaffold, several medicinal chemistry strategies are employed.

A primary strategy is Structure-Activity Relationship (SAR) analysis . This involves the systematic chemical modification of the lead compound to understand how different parts of the molecule contribute to its biological activity. numberanalytics.com For instance, researchers might synthesize a series of analogues where substituents on the coumarin ring or on an attached side chain are varied. nih.gov By comparing the biological activity of these analogues, key structural features required for potency can be identified. numberanalytics.com

Another key optimization strategy is structural simplification . Often, initial hit compounds can be large and complex, which may lead to poor pharmacokinetic properties, a phenomenon sometimes termed "molecular obesity". nih.gov Structural simplification aims to remove non-essential parts of the molecule without losing the desired biological activity. nih.gov This can improve properties like solubility and synthetic accessibility.

Pharmacophore-oriented molecular design is also a crucial tool. This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for the biological activity and using this as a template to design new, improved molecules. nih.gov Computational methods like molecular docking can be used to predict how modified compounds will bind to their target protein, guiding the design process. researchgate.netnih.gov For example, docking studies were used to design new 5-hydroxycoumarin derivatives with piperazine moieties to target serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net

These optimization efforts are iterative, involving cycles of design, synthesis, and biological testing to refine the lead compound into a potential clinical candidate. nih.gov

Table 3: Common Lead Optimization Strategies for Coumarin Derivatives

| Strategy | Description | Desired Outcome | Reference |

| Structure-Activity Relationship (SAR) Analysis | Systematically modifying functional groups and substituents to determine their effect on biological activity. | Identify key moieties for potency and selectivity; guide further design. | numberanalytics.comnih.gov |

| Structural Simplification | Removing non-essential structural elements from a complex lead compound. | Reduce molecular weight and complexity, improve pharmacokinetic properties and synthetic accessibility. | nih.gov |

| Pharmacophore-Oriented Design | Using the essential 3D structural features of a known active compound to design new molecules. | Create novel compounds with retained or improved activity based on a proven template. | nih.gov |

| Isosteric Replacement | Replacing a functional group with another that has similar physical and chemical properties. | Improve metabolic stability, reduce toxicity, or fine-tune binding interactions. | nih.gov |

| Functional Group Manipulation | Direct chemical modification of existing functional groups (e.g., esterification, amidation). | Alter solubility, polarity, and metabolic stability. | nih.gov |

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Studies for Binding Mode Prediction and Ligand-Target Interactions

Molecular docking is a principal in silico tool used to predict the preferred orientation of a ligand when bound to a target receptor. For coumarin (B35378) derivatives, these studies are crucial for elucidating potential biological activities by examining their interactions with the active sites of proteins like enzymes or receptors.

In typical studies involving 4-hydroxycoumarin (B602359) analogues, researchers utilize software such as AutoDock to perform docking simulations. The process involves preparing the 3D structure of the ligand (4-Hydroxy-6,7-dimethylcoumarin) and the target protein, followed by running algorithms to predict the most stable binding conformations. Key outputs from these studies include the binding energy (measured in kcal/mol), which indicates the affinity of the ligand for the target, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. For instance, studies on similar compounds often reveal critical hydrogen bonds formed by the 4-hydroxy group and π-π stacking interactions from the coumarin core. academie-sciences.frnih.govuniroma1.it

Table 1: Illustrative Molecular Docking Data for a Coumarin Derivative (Hypothetical for this compound) This table is representative of typical data generated in such studies, as specific values for This compound (B1455747) are not available.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.5 | LYS-78, ASP-184 | Hydrogen Bond |

| PHE-167 | π-π Stacking | ||

| Cyclooxygenase-2 | -7.9 | ARG-120, TYR-355 | Hydrogen Bond |

| VAL-523 | Hydrophobic |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and conformational dynamics of the ligand-receptor complex over time. An MD simulation provides a dynamic view of the interactions, assessing how the ligand and protein atoms move under physiological conditions.

These simulations, typically run for nanoseconds, can confirm the stability of the binding pose predicted by docking. Researchers analyze parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine if the complex remains stable. Lower, stable RMSD values suggest a persistent and favorable interaction. Furthermore, MD simulations can reveal the role of water molecules in the binding site and provide a more accurate calculation of binding free energies. uniroma1.itnih.gov

Theoretical Calculation of Lipophilicity (Log P) and Related Parameters

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a critical physicochemical parameter that influences a molecule's pharmacokinetic profile, including its absorption and distribution. Theoretical calculations are a rapid method to estimate this property.

Various computational models, often based on atomic contributions or quantitative structure-property relationships (QSPR), are used to predict Log P. For a molecule like this compound, the presence of the hydroxyl group would decrease its lipophilicity, while the two methyl groups would increase it. An accurate Log P value is essential for predicting its ability to cross biological membranes. Other related parameters that are often calculated include topological polar surface area (TPSA) and aqueous solubility (Log S), which further characterize the molecule's potential as a drug candidate.

Prediction of Pharmacokinetic Properties for Research Prioritization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles. Various software platforms and web servers are used to predict these properties for compounds like this compound.

These predictive models assess parameters based on established rules and statistical models. For example, "Lipinski's Rule of Five" is often evaluated to predict oral bioavailability. nih.gov The models can also predict factors such as human intestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity. nih.govacgpubs.org These predictions are vital for prioritizing which compounds should advance to more resource-intensive in vitro and in vivo testing.

Table 2: Representative Predicted ADME Properties (Hypothetical for this compound) This table illustrates the type of data generated from ADME prediction tools. Specific data for the target compound is not available.

| Property | Predicted Value/Outcome | Interpretation |

|---|---|---|

| Molecular Weight | 204.21 g/mol | Complies with Lipinski's Rule (<500) |

| Log P (calculated) | 2.1 | Optimal lipophilicity for absorption |

| H-bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| H-bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |

| Blood-Brain Barrier | Low Penetration | Less likely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Oral Bioavailability | High | Good candidate for oral administration |

Advanced Analytical Applications and Methodologies in Chemical Research

Fluorescent Probe Development for Biochemical and Cellular Imaging Assays

The coumarin (B35378) scaffold, particularly the 4-hydroxy substituted variants, is a cornerstone in the design of fluorescent probes for biochemical and cellular imaging. sciepub.com The inherent photophysical properties of these molecules, such as strong fluorescence and good photostability, make them ideal candidates for developing sensors that can detect and quantify specific analytes within complex biological systems.

Derivatives of 4-hydroxycoumarin (B602359) are known to exhibit strong blue-green fluorescence. bohrium.comresearchgate.netresearchgate.net The fluorescence properties can be tuned by modifying the substituents on the coumarin ring. For instance, the introduction of electron-donating groups can enhance fluorescence emission. sapub.org This tunability allows for the rational design of probes with specific excitation and emission wavelengths suitable for various imaging applications and for minimizing interference from autofluorescence in cellular environments.

The development of fluorescent probes based on the 4-hydroxycoumarin framework often involves the introduction of a recognition moiety that can selectively interact with the target analyte. This interaction leads to a change in the fluorescence signal, such as an increase ("turn-on" probe) or decrease ("turn-off" probe), allowing for the detection and quantification of the analyte. The design of these probes leverages the stable and highly fluorescent nature of the coumarin core to ensure a robust and sensitive response.

Key Characteristics of 4-Hydroxycoumarin Derivatives as Fluorescent Probes:

| Property | Description |

| Fluorescence | Exhibit strong blue-green fluorescence, providing a high signal-to-noise ratio. bohrium.comresearchgate.netresearchgate.net |

| Tunability | The spectral properties can be modified by altering substituents on the coumarin ring. sapub.org |

| Photostability | Generally possess good resistance to photobleaching, allowing for prolonged imaging. |

| Biocompatibility | The coumarin scaffold is often well-tolerated by living cells, enabling in-vivo imaging. |

Utilization in High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. Coumarin derivatives, including 4-Hydroxy-6,7-dimethylcoumarin (B1455747), play a significant role in the development and validation of HPLC methods. These compounds can be used as analytical standards, internal standards, or as derivatizing agents to enhance the detection of other molecules.

In the analysis of complex matrices, such as biological fluids or food samples, the development of robust and reliable HPLC methods is crucial. The well-defined chemical structure and physical properties of this compound make it a suitable candidate for a reference compound in method development. Its UV absorbance and fluorescence characteristics allow for sensitive detection using common HPLC detectors like UV-Vis or fluorescence detectors.

The development of an HPLC method often involves optimizing various parameters to achieve the desired separation and sensitivity. The use of a known compound like this compound can aid in this process by providing a benchmark for retention time, peak shape, and detector response. Furthermore, coumarin analogues are sometimes used as derivatizing agents to impart favorable chromatographic and detection properties to other analytes that may lack a suitable chromophore or fluorophore. capes.gov.br

Typical Parameters in HPLC Method Development for Coumarin Derivatives:

| Parameter | Example Condition |

| Stationary Phase | C18 reverse-phase column |

| Mobile Phase | Gradient or isocratic elution with acetonitrile/water or methanol/water mixtures |

| Detector | UV-Vis detector (e.g., at 321 nm) or Fluorescence detector |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

Spectrophotometric Assay Integration for Sensitive Detection Methods

Spectrophotometry, which measures the absorption of light by a chemical substance, is a fundamental technique in analytical chemistry. The distinct chromophoric system of the coumarin ring in this compound allows for its integration into various spectrophotometric assays for sensitive detection.

The development of spectrophotometric methods often relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species. For this compound and its derivatives, the maximum absorbance wavelength (λmax) is a key parameter for quantitative analysis. For instance, a closely related compound, 7-hydroxy-4-methylcoumarin, has been shown to have a maximum absorbance at 321 nm. iajpr.com

The integration of this compound into spectrophotometric assays can involve its direct measurement or its use as a reactant or product in a chemical reaction that produces a colored or UV-absorbing species. For example, the synthesis of Schiff base derivatives of coumarins has been explored, and these new compounds can be characterized and quantified using UV-visible analysis to determine their molar absorptivity. asianpubs.orgresearchgate.net This approach can be applied to develop sensitive methods for the detection of various analytes that can react with the coumarin derivative.

Validation Parameters for a UV-Spectrophotometric Method:

| Parameter | Description |

| Linearity | The range over which the absorbance is directly proportional to the concentration. iajpr.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. iajpr.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. iajpr.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. iajpr.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

Role as Analytical Standards in Environmental and Food Science Research

In environmental and food science, the accurate quantification of various compounds is essential for ensuring safety and quality. Analytical standards are highly pure substances used as a reference in analytical methods to determine the concentration of a substance. Given the presence of coumarins in various natural products and their potential use in consumer goods, the availability of pure coumarin derivatives as analytical standards is crucial. nih.gov

While direct evidence for the widespread use of this compound as a certified reference material is not extensively documented, its stable chemical nature and well-defined spectroscopic properties make it a suitable candidate for such applications. In the analysis of coumarins in food products, for example, HPLC methods are commonly employed, which necessitate the use of pure standards for calibration and quantification. nih.gov

The role of a compound like this compound as an analytical standard would involve its use in:

Calibration of analytical instruments: Establishing a standard curve to which unknown samples can be compared.

Method validation: Assessing the accuracy, precision, and linearity of an analytical method.

Quality control: Ensuring the ongoing reliability of analytical measurements.

The synthesis of high-purity this compound is a prerequisite for its use as an analytical standard. The purity can be assessed using various analytical techniques, including HPLC, mass spectrometry, and NMR spectroscopy.

Emerging Research Directions and Future Perspectives

Exploration of Undiscovered Bioactivities and Therapeutic Potential

The coumarin (B35378) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects. researchgate.netresearchgate.net Although the full therapeutic potential of 4-Hydroxy-6,7-dimethylcoumarin (B1455747) remains largely uncharted, the activities of structurally similar compounds provide a strong rationale for its investigation.

The 4-hydroxycoumarin (B602359) core is famously associated with anticoagulant properties, as seen in drugs like warfarin. nih.govwikipedia.org Beyond this, derivatives have shown significant promise as anticancer, anti-inflammatory, antibacterial, and antioxidant agents. nih.govsciepub.comchemmethod.comresearchgate.netnih.gov For instance, various semi-synthetic coumarins have been identified as potent anticancer drugs, and some 4-hydroxycoumarin derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria. researchgate.netnih.gov

Future research will likely focus on screening this compound and its novel derivatives against a wide range of biological targets. The dimethyl substitution at the 6 and 7 positions may influence its lipophilicity and interaction with biological macromolecules, potentially leading to unique therapeutic profiles.

Table 1: Potential Therapeutic Applications for this compound Based on Related Compounds

| Therapeutic Area | Observed Activity in Related Coumarins | Potential for this compound |

|---|---|---|

| Oncology | Antiproliferative and cytotoxic effects against various cancer cell lines. chemmethod.comnih.gov | Investigation against cancers like breast, prostate, and lung cancer is warranted. |

| Infectious Diseases | Antibacterial activity, particularly against Gram-positive strains. nih.gov | Screening against drug-resistant bacteria could reveal novel antibiotic scaffolds. |

| Inflammation | Inhibition of inflammatory pathways. nih.gov | Potential as a lead compound for anti-inflammatory drugs. |

| Thrombosis | Anticoagulant activity through inhibition of vitamin K epoxide reductase. wikipedia.org | Evaluation of its anticoagulant profile is a logical starting point. |

| Oxidative Stress | Radical scavenging and antioxidant properties. researchgate.net | Could be explored for conditions associated with oxidative damage. |

Development of Advanced Research Tools and Probes